2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate
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Overview
Description
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate is an organic compound that belongs to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom This specific compound is characterized by its unique structure, which includes a pyran ring with a ketone group and an ester linkage to a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate typically involves the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with appropriate acylating agents. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the ketone and ester groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
- 2-Methyl-4-oxo-4H-pyran-3-yl 6-O-(4-carboxy-3-hydroxy-3-methylbutanoyl)-beta-D-mannopyranoside
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate is unique due to its specific ester linkage to a pentenyl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
94199-66-3 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) (E)-2-methylpent-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-8(2)12(14)16-11-9(3)15-7-6-10(11)13/h5-7H,4H2,1-3H3/b8-5+ |
InChI Key |
JDOPMTLEFYDNNZ-VMPITWQZSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(=O)OC1=C(OC=CC1=O)C |
Canonical SMILES |
CCC=C(C)C(=O)OC1=C(OC=CC1=O)C |
Origin of Product |
United States |
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